molecular formula C13H18N6 B3852347 2-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}pyrimidine

2-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}pyrimidine

Cat. No. B3852347
M. Wt: 258.32 g/mol
InChI Key: DGSHKDFBBOLMEG-UHFFFAOYSA-N
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Description

“2-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}pyrimidine” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which this compound is a part of, have been known to interact with a broad range of targets due to their versatile chemical and biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties, which contribute to their interaction with various targets . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with its targets.

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures , suggesting that it may interact with biochemical pathways related to these molecules.

Pharmacokinetics

It’s worth noting that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution in the body.

Result of Action

The broad range of biological activities exhibited by imidazole derivatives suggests that this compound could potentially have diverse effects at the molecular and cellular level.

Action Environment

The high solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment.

Advantages and Limitations for Lab Experiments

MIP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive compared to other compounds with similar activities. However, MIP has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, MIP has some toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MIP. One potential direction is the development of new drugs based on MIP. Its antitumor, antiviral, and antimicrobial activities make it a promising candidate for the development of new drugs. Another potential direction is the study of MIP's mechanism of action. Further studies are needed to fully understand how MIP inhibits the activity of certain enzymes and proteins. Finally, the study of MIP's structure-activity relationship could lead to the development of more potent and selective compounds.

Scientific Research Applications

MIP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess antitumor, antiviral, and antimicrobial activities, making it a potential candidate for the development of new drugs. MIP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c1-11-12(17-10-16-11)9-18-5-7-19(8-6-18)13-14-3-2-4-15-13/h2-4,10H,5-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSHKDFBBOLMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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